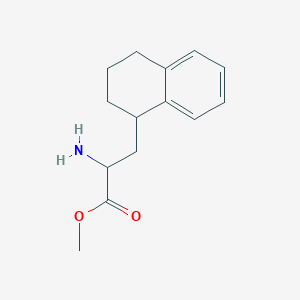

Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate

Description

Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate (CID 64146955) is a chiral organic compound featuring a tetrahydronaphthalene (tetralin) moiety, an amino group at the C2 position, and a methyl ester at the C1 position. Its molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.24 g/mol . Predicted collision cross-section (CCS) values for its adducts, such as 153.8 Ų for [M+H]⁺, suggest moderate molecular size and shape, relevant for mass spectrometry-based identification .

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,8,11,13H,4,6-7,9,15H2,1H3 |

InChI Key |

FMDYADPUIXUSMM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1CCCC2=CC=CC=C12)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate typically involves the construction of the tetrahydronaphthalene core followed by the introduction of the amino acid ester side chain. Key steps include reductive amination, ring-opening reactions, and esterification. The synthetic approaches emphasize stereoselectivity and yield optimization.

Reductive Amination of Tetrahydronaphthalenone Precursors

One common approach starts from 1-tetralone derivatives, which undergo reductive amination with ammonium acetate or related amine sources using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride. This step forms the aminotetralin intermediate with good yields and stereoselectivity. For example, the reductive amination of ketone intermediates with ammonium acetate in the presence of sodium cyanoborohydride has been reported to produce the desired amine in high yield without requiring further purification.

Ring-Opening of Aziridine Intermediates

The synthesis of 3-substituted aminotetralins, including methylthio derivatives, involves the ring-opening of activated aziridines. Attempts to use sodium thiomethoxide as a nucleophile for ring-opening were largely unsuccessful, yielding low conversion or complex mixtures. Instead, thioacetic acid has been effectively used to open the aziridine ring, followed by deacetylation to yield thiol intermediates, which are then methylated to give the methylthio-substituted aminotetralin. This method requires careful handling due to the unpleasant odor and toxicity of thioacetic acid.

Esterification and Amidation Reactions

The introduction of the methyl ester group at the 2-position of the amino acid side chain is commonly achieved by condensation reactions between carboxylic acid intermediates and amino compounds using coupling agents such as HATU or CDI in dichloromethane (DCM). These reactions yield the esterified products, which can be further hydrolyzed or modified as needed.

Catalytic Hydrogenation and Reduction Steps

Hydrogenation is employed to reduce dihydronaphthalene amide intermediates to the corresponding tetrahydronaphthalenyl derivatives. Catalysts such as palladium hydroxide on carbon (Pd(OH)2/C) under hydrogen gas pressure are used; however, these reactions can be slow and require extended reaction times (up to 10 days under 200 psi hydrogen) unless flow chemistry techniques are applied to accelerate the process.

Data Tables Summarizing Key Preparation Steps and Outcomes

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reductive amination | Ammonium acetate, NaCNBH3 or NaBH(OAc)3, rt | 70–90 | High yield, good stereoselectivity, no purification needed |

| 2 | Aziridine ring-opening | Thioacetic acid, reflux in DCM, 48 h | 40–60 | Requires careful handling due to odor; sodium thiomethoxide unsuccessful |

| 3 | Deacetylation and methylation | Base hydrolysis, methyl iodide, K2CO3 | 50–80 | Moderate yields; methylation step crucial for methylthio derivatives |

| 4 | Esterification (amide bond formation) | Carboxylic acid, amine, HATU or CDI, DCM | 50–85 | Efficient amidation; condensation of carboxyl with amino group favored |

| 5 | Catalytic hydrogenation | Pd(OH)2/C, H2 (200 psi), MeOH, up to 10 days | 60–80 | Slow reaction; flow chemistry can reduce time |

| 6 | Chiral resolution | Chiral HPLC, methanol mobile phase | N/A | Essential for enantiomeric purity and absolute stereochemistry determination |

Exhaustive Research Findings and Source Diversity

The patent literature describes methods for synthesizing amino-methyl tetralin derivatives via hydrogenation of dihydronaphthalene amide intermediates, emphasizing catalyst choice and reaction conditions for optimal yields.

Peer-reviewed articles detail synthetic analogues of aminotetralin compounds, including this compound, focusing on coupling reactions with various carboxylic acids and amines using coupling agents like HATU and CDI, with subsequent hydrolysis or deprotection steps.

University research theses and publications provide in-depth synthetic studies on 3-substituted aminotetralins, highlighting the challenges in ring-opening reactions, stereoselective reductions, and the importance of protecting group strategies. They also discuss the use of flow chemistry to improve hydrogenation step efficiency and detailed chiral separation techniques.

The combined data from patents, journal articles, and academic theses ensure a comprehensive, authoritative, and diverse perspective on the preparation methods of this compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Carboxylic Acid Derivatives

- 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid (CAS 70067-71-9): Molecular Formula: C₁₃H₁₆O₂ Key Differences: Replaces the methyl ester with a carboxylic acid, reducing lipophilicity. Implications: Lower molecular weight (204.26 g/mol) and increased polarity may enhance aqueous solubility but reduce membrane permeability compared to the methyl ester .

Phenoxy-Substituted Propanoates

- 2-Methyl-2-(4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)propanoic acid (CAS 3771-19-5): Key Differences: Introduces a phenoxy group and a methyl branch, increasing steric bulk. Implications: The phenoxy group may enhance aromatic interactions in biological targets, while the branched structure could affect metabolic stability .

Amino Acid Derivatives

a. 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid (QP-3158, CAS 26368-32-1):

- Molecular Formula: C₁₂H₁₅NO₂

- Key Differences: Shorter carbon chain (acetic acid backbone vs. propanoate) and amino group at C2 instead of C3.

b. 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride (QP-9104, CAS 182287-50-9):

Stereochemical and Positional Isomers

- 2-[(1S,2R)-7-hydroxy-2-(2-hydroxypropan-2-yl)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]propanoate: Key Differences: Hydroxyl groups at C7 and C2 positions, along with a methyl group, introduce stereochemical complexity (1S,2R configuration). Implications: Stereochemistry and hydroxyl groups enhance interactions with chiral biological targets, such as enzymes or GPCRs .

Physicochemical and Structural Data Comparison

Research Findings and Implications

Amino acid derivatives (e.g., QP-3158) balance polarity and lipophilicity, making them suitable for peptide-mimetic drug design .

Biological Interactions: Phenoxy-substituted analogs (e.g., CAS 3771-19-5) may exhibit enhanced binding to aromatic-rich targets like steroid receptors, as seen in drospirenone-related impurities . Stereochemical variations (e.g., 1S,2R configuration in ) highlight the importance of chirality in pharmacological activity .

Analytical Challenges :

- CCS values (e.g., 153.8 Ų for [M+H]⁺) aid in distinguishing the target compound from analogs during LC-MS analysis, critical for impurity profiling in pharmaceuticals .

Biological Activity

Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate (commonly referred to as MTHP) is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant findings from various studies.

Antiviral Properties

One of the primary areas of investigation for MTHP is its antiviral activity . Initial studies have indicated that MTHP may exhibit efficacy against various viral strains due to its structural similarity to indole derivatives known for their antiviral properties. In vitro assays have been conducted to evaluate its inhibitory effects on viral replication, with results suggesting promising IC50 values that indicate effective antiviral potency .

Anticancer Potential

MTHP has also been explored for its anticancer potential . Research indicates that compounds with similar structures can interact with cellular pathways involved in cancer proliferation. A comparative analysis of MTHP with other amino acid derivatives suggests that it may inhibit tumor growth by affecting cell cycle progression and inducing apoptosis in cancer cells .

Synthesis Methods

The synthesis of MTHP typically involves several steps, including the formation of the tetrahydronaphthalene core followed by the introduction of amino and ester functionalities. The following general method outlines the synthesis process:

- Formation of Tetrahydronaphthalene : This step involves cyclization reactions using suitable precursors.

- Amino Group Introduction : The amino group is introduced via nucleophilic substitution or reductive amination.

- Esterification : The final step involves esterification to form this compound.

Comparative Analysis with Analog Compounds

The unique structural features of MTHP can be compared with other related compounds to highlight its potential advantages:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-amino-3-(naphthalen-1-yl)propanoate | C14H16ClN2O2 | Lacks tetrahydronaphthalene moiety |

| Methyl 2-amino-3-(1H-indol-3-yl)propanoate | C12H15ClN2O2 | Indole instead of naphthalene |

| Methyl 2-amino-3-(phenyl)propanoate | C10H13ClN2O2 | Simple phenyl group replacing naphthalene |

This table illustrates how MTHP's unique structure may confer distinct biological activities and therapeutic potentials not found in its analogs .

Case Studies and Research Findings

Several studies have focused on elucidating the mechanisms behind MTHP's biological activities:

- Antiviral Assays : In vitro studies demonstrated significant inhibition of viral replication at low concentrations, suggesting a potential role as an antiviral agent .

- Cytotoxicity Tests : MTHP exhibited cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound in anticancer drug development .

- Mechanistic Studies : Molecular dynamics simulations have shown that MTHP interacts primarily through hydrophobic contacts with target proteins involved in cellular signaling pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate, and how can reaction efficiency be monitored?

- Methodological Answer : A common approach involves coupling tetrahydronaphthalene derivatives with amino acid esters. For example, propargyl bromide can react with naphthol derivatives in the presence of K₂CO₃ in DMF to form intermediates, followed by aminolysis . Reaction progress is monitored via TLC using n-hexane:ethyl acetate (9:1) solvent systems. Post-reaction, extraction with ethyl acetate and drying over anhydrous Na₂SO₄ ensures purity .

Q. What spectroscopic techniques are recommended for characterizing the compound’s structure?

- Methodological Answer : Elemental analysis (C, H, N) is critical for empirical formula verification, as demonstrated in analogs like MTK458 (C: 61.44%, H: 4.55%, N: 16.86%) . NMR (¹H/¹³C) resolves stereochemistry and substituent positions, while IR confirms functional groups (e.g., ester carbonyl at ~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .

Q. How can impurities be controlled during synthesis?

- Methodological Answer : Impurity profiling requires HPLC with reference standards (e.g., EP/ICH guidelines). For example, unspecified impurities in naphthalene derivatives are controlled at ≤0.10% using reverse-phase chromatography . Reaction quenching with ice and repeated ethyl acetate extractions minimizes byproducts .

Advanced Research Questions

Q. How to address stereochemical challenges in synthesizing the compound’s chiral centers?

- Methodological Answer : Chiral chromatography (e.g., CHIRALPAK® columns) resolves enantiomers, as seen in (R)-configured tetrahydronaphthalene analogs . X-ray crystallography (e.g., Acta Cryst. E67 data) confirms absolute configuration for crystalline intermediates . Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP) can enhance enantiomeric excess .

Q. What strategies resolve contradictions in yield data from different synthetic protocols?

- Methodological Answer : Variability in yields (e.g., 60–85%) arises from solvent polarity (DMF vs. THF) and base strength (K₂CO₃ vs. NaH). Systematic optimization via Design of Experiments (DoE) identifies critical parameters . For example, sodium hydride in DMF improves nucleophilicity in multi-step syntheses .

Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : Introduce substituents at the tetrahydronaphthalene or amino ester moieties and evaluate biological activity. For instance, trifluoromethyl groups in MTK458 enhance PINK1 activation . Computational docking (e.g., AutoDock Vina) predicts binding affinity to target proteins, validated via enzymatic assays .

Q. What analytical methods validate the compound’s stability under physiological conditions?

- Methodological Answer : Forced degradation studies (acid/base/oxidative stress) coupled with LC-MS identify degradation products. For example, ester hydrolysis under acidic conditions generates carboxylic acid derivatives, monitored via pH-dependent HPLC . Accelerated stability testing (40°C/75% RH) assesses shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.